2-(tert-ブトキシカルボニル)イソインドリン-1-カルボン酸

説明

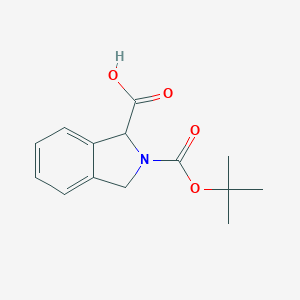

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4. It is a derivative of isoindoline, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

科学的研究の応用

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

準備方法

The synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid typically involves the reaction of isoindoline with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid depends on its specific application. In organic synthesis, the Boc group protects the amine functionality, preventing it from reacting under certain conditions. This allows for selective reactions to occur at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

類似化合物との比較

Similar compounds to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid include other Boc-protected amines and isoindoline derivatives. Some examples are:

2-(Tert-butoxycarbonyl)isoindoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

N-Boc-isoindoline: Lacks the carboxylic acid group but contains the Boc-protected amine.

2-(Tert-butoxycarbonyl)isoindoline-1,3-dione: Contains an additional carbonyl group, making it a dione.

The uniqueness of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid lies in its specific structure, which provides distinct reactivity and applications in synthesis.

生物活性

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

The synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl (Boc) anhydride. This process allows for the introduction of a protective group that enhances the compound's stability and solubility in biological environments.

Antibacterial Properties

Research has indicated that derivatives of isoindoline compounds exhibit notable antibacterial activity. For instance, a study demonstrated that various 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives showed superior antibacterial effects against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is limited, its structural similarities suggest potential efficacy against similar pathogens.

Antiparasitic Activity

A key area of interest is the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds related to isoindoline structures have been identified as inhibitors of methionyl-tRNA synthetase in T. brucei, with some exhibiting low toxicity to mammalian cells . This highlights the potential for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid as a lead compound in developing antiparasitic therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindoline derivatives. For example, modifications to the isoindoline framework can significantly impact their binding affinity and potency against specific biological targets. In studies involving related compounds, it was found that certain substitutions enhanced antibacterial potency, suggesting that similar modifications could be explored for 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid .

Case Study 1: Antibacterial Screening

In a systematic screening of various isoindoline derivatives, researchers evaluated the antibacterial activity of several compounds, including those with the tert-butoxycarbonyl group. The findings indicated that certain derivatives exhibited IC50 values lower than established antibiotics, demonstrating their potential as novel antibacterial agents.

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 0.195 |

| B | E. coli | 0.250 |

| C | Pseudomonas aeruginosa | 0.300 |

Case Study 2: Antiparasitic Activity

A study focused on optimizing compounds targeting Trypanosoma brucei revealed that specific isoindoline derivatives inhibited parasite growth effectively while maintaining low toxicity to mammalian cells. The most promising compounds had EC50 values in the nanomolar range, indicating strong potential for therapeutic development.

| Compound | EC50 (nM) | Toxicity (Mammalian Cells) |

|---|---|---|

| D | 39 | Low |

| E | 22 | Low |

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCBMREDOQCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373166 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-46-1 | |

| Record name | 2-(1,1-Dimethylethyl) 1,3-dihydro-2H-isoindole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。